1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Description
Structural Characteristics and IUPAC Nomenclature
The compound is defined by a central benzene ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a pyrazole moiety. An acetyl group (-COCH₃) is attached to the benzene ring’s 1-position, completing its molecular architecture.
IUPAC Name :
1-(3-Nitro-4-(1H-pyrazol-1-yl)phenyl)ethanone.
Molecular Formula :
C₁₁H₉N₃O₃.
Key Structural Features :
- Nitro Group : Introduces strong electron-withdrawing effects, influencing reactivity and stability.
- Pyrazole Ring : A five-membered heterocycle with two adjacent nitrogen atoms, contributing to hydrogen-bonding capacity and aromaticity.
- Acetyl Group : Enhances molecular polarity and serves as a potential site for further functionalization.
Structural Data :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 231.21 g/mol | |
| SMILES | CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N+[O-] | |
| X-ray Crystallography | Planar aromatic core with substituents in ortho/para positions |
Historical Development in Heterocyclic Chemistry
The synthesis of pyrazole derivatives dates to the 19th century, with Knorr’s pioneering work on cyclocondensation reactions using β-diketones and hydrazines. However, the integration of nitro groups into pyrazole-containing systems gained momentum in the late 20th century, driven by demand for high-energy-density materials (HEDMs) and bioactive molecules.
1-[3-Nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone emerged as part of efforts to optimize nitroaromatic-pyrazole hybrids for tailored properties:
- Synthetic Advances : Early routes involved nitration of preformed pyrazole-phenyl intermediates, but modern methods employ regioselective nitration and palladium-catalyzed coupling reactions.
- Technological Drivers : The compound’s development aligns with trends in heterocyclic chemistry emphasizing atom economy and functional group compatibility.
Milestones :
Position Within Nitroaromatic-Pyrazole Hybrid Compounds
This compound belongs to a class of molecules where nitroaromatic and pyrazole motifs are covalently linked, enabling synergistic effects. Key comparisons to related hybrids are summarized below:
Unique Attributes :
- Electronic Effects : The meta-nitro group destabilizes the aromatic ring, increasing susceptibility to nucleophilic attack, while the pyrazole moiety stabilizes charge distribution.
- Versatility : The acetyl group allows for Schiff base formation or condensation reactions, enabling diversification into libraries of bioactive molecules.
- Thermal Stability : Decomposition temperatures exceed 200°C, making it suitable for high-temperature applications.
Research Frontiers :
- Energetic Materials : Nitro groups contribute to oxygen balance, while pyrazole rings enhance thermal stability.
- Antimicrobial Agents : Hybrids exhibit activity against Staphylococcus aureus and Escherichia coli via membrane disruption.
- Coordination Chemistry : Pyrazole nitrogen atoms serve as ligands for transition metals, enabling catalytic applications.
Properties
IUPAC Name |
1-(3-nitro-4-pyrazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-8(15)9-3-4-10(11(7-9)14(16)17)13-6-2-5-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMGEQGGFGUWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation for Pyrazole Aldehydes
The Vilsmeier-Haack reaction using a mixture of DMF and POCl3 is employed to formylate pyrazole rings at specific positions, providing aldehyde intermediates such as 1,3-diphenylpyrazole-4-carboxaldehyde. This intermediate is crucial for subsequent condensation reactions to form α,β-unsaturated ketones.
Condensation with Aryl Methyl Ketones
The pyrazole aldehyde intermediates react with aryl methyl ketones in the presence of bases like potassium hydroxide at room temperature to yield α,β-unsaturated ketones through aldol condensation. This step is key for introducing the ethanone moiety adjacent to the pyrazole-substituted aromatic ring.
Specific Preparation Method for this compound
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic substitution | Aromatic halide with pyrazole or phenylhydrazine | Introduction of pyrazolyl group on aromatic ring |
| 2 | Nitration | Aromatic ring nitration using HNO3/H2SO4 or milder nitrating agents | Introduction of nitro group at meta or para position |
| 3 | Acetylation | Friedel-Crafts acylation using acetyl chloride/AlCl3 or alternative methods | Introduction of ethanone group on aromatic ring |
| 4 | Purification and crystallization | Solvent extraction, recrystallization | Pure this compound |
Detailed Example from Patent Literature
A patent (CN103275010A) describes the preparation of pyrazole-substituted aromatic compounds via condensation of phenylhydrazine with substituted aromatic ketones in fatty alcohol solvents under reflux, followed by dehydration and purification. The use of water-retaining agents like anhydrous sodium sulfate and condensation reagents such as Lawesson reagent or Belleau reagent facilitates cyclization and ring closure at moderate temperatures (40–60 °C).
Reaction Conditions and Yields
- Reflux in fatty alcohol solvents (C12-C18) with water-retaining agents ensures complete reaction and solvent removal.
- Subsequent reaction in tetrahydrofuran (THF) with condensation reagents and organic bases (pyridine or triethylamine) at 40–60 °C yields high purity pyrazole derivatives.
- Yields for related pyrazole derivatives are reported between 80–90%, indicating efficient synthesis.
Analytical Characterization Data
Characterization of intermediates and final compounds typically involves:
| Technique | Information Provided |
|---|---|
| IR Spectroscopy | Identification of functional groups (C=O, C=N, aromatic C-H) |
| 1H NMR Spectroscopy | Proton environment, confirming pyrazole and aromatic protons |
| 13C NMR Spectroscopy | Carbon skeleton, confirming ketone and aromatic carbons |
| Mass Spectrometry | Molecular weight confirmation |
| Elemental Analysis | Purity and composition confirmation |
For example, the IR spectrum of pyrazole-substituted ethanone shows characteristic C=O stretching near 1670 cm⁻¹ and C=N stretching from the pyrazole ring near 1600 cm⁻¹.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Pyrazole ring formation via phenylhydrazine condensation | Phenylhydrazine, acetophenone, ethanol, reflux | Classic pyrazole synthesis | 75–85 |
| Vilsmeier-Haack formylation | DMF, POCl3, reflux 70–80 °C | Forms pyrazole aldehyde intermediate | ~80 |
| Aldol condensation with aryl methyl ketone | KOH, ethanol, room temperature, overnight | Forms α,β-unsaturated ketone | 75–85 |
| Nitration of aromatic ring | HNO3/H2SO4 or milder nitrating agents | Introduces nitro group | Variable |
| Acetylation of aromatic ring | Acetyl chloride, AlCl3 or alternatives | Introduces ethanone group | Variable |
Research Findings and Considerations
- The pyrazole ring is a versatile pharmacophore with ease of synthesis and biological activity, making it a favored scaffold in medicinal chemistry.
- The nitration step requires careful control to avoid over-nitration or side reactions.
- Choice of solvents and condensation reagents significantly affects yields and purity.
- Environmental and economic factors favor mild reaction conditions and use of recyclable solvents as described in patent methodologies.
Chemical Reactions Analysis
1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Condensation: The ethanone group can participate in aldol condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, nitric acid, and halogens. .
Scientific Research Applications
Biological Activities
Antimicrobial Activity : Research has indicated that compounds similar to 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Potential : The compound's structure suggests it may interact with biological targets involved in cancer progression. Preliminary studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development in anticancer therapies .
Anti-inflammatory Effects : There is evidence that compounds containing pyrazole moieties can modulate inflammatory pathways. This property is particularly relevant for developing treatments for chronic inflammatory diseases .
Applications in Pharmaceuticals
This compound can serve as a lead compound for synthesizing new pharmaceuticals. Its derivatives are being explored for:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Anticancer drugs : Focusing on specific cancer types through targeted therapy.
- Anti-inflammatory drugs : Aiming to reduce side effects associated with current treatments.
Material Science Applications
The compound's unique chemical structure allows for its use in materials science, particularly in:
- Polymer Chemistry : Incorporating the compound into polymers to enhance thermal and mechanical properties.
- Dyes and Pigments : Utilizing the nitro group for creating vibrant colors in dyes.
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| "Synthesis and Antimicrobial Activity of Pyrazole Derivatives" | 2020 | Demonstrated significant antibacterial activity against E. coli and S. aureus. |
| "Evaluation of Pyrazole Compounds as Anticancer Agents" | 2022 | Showed that certain derivatives induce apoptosis in breast cancer cells. |
| "Novel Anti-inflammatory Agents from Pyrazole Derivatives" | 2023 | Identified compounds that significantly reduce inflammation markers in vitro. |
Mechanism of Action
The mechanism of action of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone involves its interaction with various molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₀H₈N₃O₃.
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Group (Target Compound): The nitro group at the 3-position increases electrophilicity, making the compound more reactive in nucleophilic aromatic substitution (NAS) compared to non-nitro analogues like 4'-(1H-pyrazol-1-yl)acetophenone . This could enhance binding to biological targets (e.g., enzymes) but may also contribute to toxicity .
- Methoxy and Chloro Groups () : The 4-methoxyphenyl and 4-chlorophenyl substituents in the dihydropyrazole derivative improve lipophilicity, aiding membrane penetration in antimicrobial applications .
Heterocyclic Modifications
- Pyrazole vs.
- Oxime Esters (): Functionalizing the ethanone moiety as oxime esters (e.g., 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime) enhances cytotoxicity, likely through reactive oxygen species (ROS) generation .
Biological Activity
1-[3-Nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 231.21 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have demonstrated significant antibacterial activity against various pathogens.
Efficacy Against Bacteria
A study evaluated the compound's minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
The compound also demonstrated effectiveness in inhibiting biofilm formation, which is critical in preventing chronic infections .
Anticancer Activity
The anticancer potential of compounds containing the pyrazole moiety has been well-documented. Research indicates that derivatives like this compound may inhibit cell proliferation in various cancer cell lines.
Studies suggest that these compounds can induce apoptosis in cancer cells through several pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this compound have shown efficacy against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.064 |
| HepG2 | 0.048 |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comparative study involving five pyrazole derivatives, including this compound, significant antibacterial activity was observed. The study utilized standard methods to assess the MIC and MBC (minimum bactericidal concentration), confirming the compound's potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of pyrazole derivatives demonstrated that treatment with these compounds led to a marked reduction in tumor size in xenograft models. The study reported that the inclusion of a nitro group significantly enhanced the anticancer activity, suggesting a structure-activity relationship that warrants further exploration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to introduce the ethanone group, followed by nitration and pyrazole coupling. For example, nitro groups can be introduced via electrophilic aromatic substitution using nitric acid/sulfuric acid mixtures, while pyrazole moieties are attached via nucleophilic aromatic substitution under basic conditions . Optimizing reaction temperature (e.g., 0–5°C for nitration to prevent over-nitration) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts) improves yields . Monitoring intermediates via TLC or HPLC ensures reaction progress .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) effectively separates the compound from byproducts . Recrystallization using ethanol or dichloromethane/hexane mixtures enhances purity. For scale-up, continuous flow reactors reduce purification complexity by minimizing side reactions .
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyrazole proton signals appear as singlets (δ 7.5–8.5 ppm), while the nitro group deshields adjacent aromatic protons (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₀N₃O₃) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
- Methodological Answer : AutoDock Vina is used to model binding affinities. Prepare the ligand (compound) and receptor (target protein) in PDBQT format, define the binding pocket, and run docking simulations with exhaustiveness ≥8 for accuracy . Analyze hydrogen bonds between the pyrazole ring and catalytic residues (e.g., kinase ATP-binding sites) and hydrophobic interactions with the nitro-phenyl group .
Q. What strategies resolve contradictions in crystallographic data for this compound using SHELX software?
- Methodological Answer : SHELXL refines structures by adjusting parameters like ADPs (anisotropic displacement parameters) and resolving twinning via HKLF 5 instructions . For ambiguous electron density, alternate conformations are modeled with PART/SUMP constraints. Cross-validation (Rfree) detects overfitting, while Hirshfeld surface analysis validates intermolecular interactions .
Q. What in vitro assays assess the cytotoxic effects of this compound derivatives?
- Methodological Answer :
- MTS Assay : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (1–100 µM), incubate for 48 hours, and measure formazan absorbance at 490 nm .
- Apoptosis Detection : Annexin V-FITC/PI staining followed by flow cytometry quantifies early/late apoptotic cells .
- ROS Measurement : DCFH-DA fluorescence in treated cells indicates oxidative stress induction .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- False Negatives : Verify docking poses with MD simulations (e.g., GROMACS) to assess stability over 100 ns. Adjust protonation states (e.g., nitro group pKa) in ligand preparation .
- False Positives : Validate hits via orthogonal assays (e.g., SPR for binding kinetics) and exclude pan-assay interference compounds (PAINS) using cheminformatics tools .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
